Disperse Red 1 methacrylate

Photoalignment Liquid Crystal Command Surfaces Surface Relief Grating

Select this covalent azo‑benzene methacrylate monomer (DR1-MA, CAS 103553-48-6) for applications where stable, aggregation‑free chromophore incorporation is critical. Unlike physically doped guest‑host systems that suffer from phase separation and orientation decay, DR1-MA’s methacrylate functionality enables stoichiometric copolymerization for permanent side‑chain attachment, delivering robust electro‑optic r33 coefficients and green‑light‑selective photoresponse. Ideal for poled polymer modulators, photoalignment command surfaces, and stimuli‑responsive drug release matrices.

Molecular Formula C20H22N4O4
Molecular Weight 382.4 g/mol
CAS No. 103553-48-6
Cat. No. B035534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDisperse Red 1 methacrylate
CAS103553-48-6
SynonymsDISPERSE RED 1 METHACRYLATE 95
Molecular FormulaC20H22N4O4
Molecular Weight382.4 g/mol
Structural Identifiers
SMILESCCN(CCOC(=O)C(=C)C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C20H22N4O4/c1-4-23(13-14-28-20(25)15(2)3)18-9-5-16(6-10-18)21-22-17-7-11-19(12-8-17)24(26)27/h5-12H,2,4,13-14H2,1,3H3
InChIKeyMHYWMAUCJNDHPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Disperse Red 1 Methacrylate CAS 103553-48-6: Technical Specifications and Procurement Baseline


Disperse Red 1 methacrylate (DR1-MA, CAS 103553-48-6, C20H22N4O4, MW 382.41) is a functional azo-benzene monomer featuring a methacrylate polymerizable group covalently linked to the Disperse Red 1 chromophore via an ethyl spacer . This push-pull azobenzene derivative exhibits a characteristic absorption maximum (λmax) of 493 nm (measured in 50% ethanol) and a melting point range of 78–83 °C [1]. The compound is commercially supplied as a red to brown crystalline powder with standard purity specifications of ≥95% (TLC) . As a methacrylate monomer bearing a covalently attached nonlinear optical (NLO) chromophore, DR1-MA serves as a precursor building block for synthesizing functional copolymers via free-radical polymerization with methyl methacrylate (MMA) or other vinyl monomers, enabling precise incorporation of photoresponsive and electro-optic functionality into polymer backbones [2].

Why Disperse Red 1 Methacrylate Cannot Be Replaced with Generic Azo-Dye Dopants or Alternative Acrylates


Generic substitution between azo-dye functional monomers fails because the critical performance-determining parameters—chromophore aggregation behavior, electro-optic coefficient magnitude, and long-term temporal stability—are exquisitely sensitive to both the chromophore's molecular structure and its mode of incorporation into the polymer matrix. Physically doped DR1/polymer guest-host systems suffer from chromophore aggregation, limited chromophore loading capacity before phase separation, and gradual decay of poling-induced orientation due to molecular mobility, leading to unstable nonlinear optical response over time [1]. In contrast, the methacrylate functional group in DR1-MA enables covalent attachment of the DR1 chromophore as a side-chain pendant, which substantially enhances orientational stability, suppresses macroscopic phase separation even at high chromophore concentrations, and permits precise stoichiometric control of chromophore density during copolymerization [2]. Furthermore, substitution with Disperse Red 1 acrylate (DR1-A) introduces different copolymerization reactivity ratios, yielding distinct polymer microstructure and thermal/mechanical properties [3]. The evidence below quantitatively substantiates these differentiation dimensions.

Disperse Red 1 Methacrylate: Quantified Differentiation Evidence Against Comparators


Covalent Attachment vs. Physical Doping: Photoalignment Efficiency and Mass Transport in PMMA-DR1 Systems

In a direct head-to-head comparison using identical constituent materials (PMMA and DR1 chromophore), the covalently functionalized poly[(methyl methacrylate)-co-(Disperse Red 1 methacrylate)] system demonstrated drastically superior photoalignment efficiency relative to the physically mixed DR1/PMMA guest-host system [1]. Atomic force microscopy (AFM) revealed that the covalently functionalized polymer exhibited substantially greater photoinduced mass transfer at the polymer-air interface upon polarized light irradiation, whereas the physically mixed system showed minimal interfacial reorganization [1].

Photoalignment Liquid Crystal Command Surfaces Surface Relief Grating Azo-Polymer Interface Engineering

Langmuir Monolayer Behavior: DR1 Methacrylate vs. Chlorinated DR13 Methacrylate Homopolymers

Comparative Langmuir monolayer studies of methacrylic homopolymers bearing Disperse Red 1 (HPDR1) and the chlorinated analog Disperse Red 13 (HPDR13) revealed fundamentally distinct monolayer organization behaviors at the air-water interface [1]. The chlorine substitution in the aromatic ring of DR13 induces significantly different packing characteristics, demonstrating that seemingly minor structural modifications in the chromophore produce substantial changes in interfacial assembly properties [1].

Langmuir-Blodgett Films Air-Water Interface Monolayer Organization Amphiphilic Polymer Characterization

Electro-Optic Coefficient (r33) Quantification in Covalently Functionalized DR1 Copolymer

Comprehensive electro-optic characterization of poly[(methyl methacrylate)-co-(Disperse Red 1 methacrylate)] yielded a macroscopic electro-optic coefficient r33 of 2.8 pm/V at 1.31 µm wavelength for a copolymer containing 33 mol% DR1 chromophore [1]. The nonresonant molecular hyperpolarizability β was independently determined as 580 × 10⁻⁴⁸ esu [1]. These values establish a quantitative performance baseline for covalently functionalized DR1 methacrylate copolymers.

Electro-Optic Polymers Nonlinear Optics Optical Modulators Poled Polymer Waveguides

Glass Transition Temperature (Tg) of Poly(Disperse Red 1 Methacrylate) Homopolymer

Differential scanning calorimetry (DSC) of poly(Disperse Red 1 methacrylate) homopolymer reveals a glass transition temperature (Tg) onset at 82 °C . This Tg value establishes the thermal processing window and operational temperature ceiling for devices incorporating this polymer; above this temperature, orientational relaxation of poled chromophores accelerates, causing decay of electro-optic activity.

Polymer Thermal Stability Differential Scanning Calorimetry Poled Polymer Stability Material Processing Windows

Antibiotic Capture and Light-Triggered Release from Poly(Disperse Red 1 Methacrylate) Films

Poly(Disperse Red 1 methacrylate) (DR1/PMMA) films demonstrated the ability to capture the antibiotics tetracycline and ampicillin and subsequently release them upon exposure to green laser light (532 nm), whereas exposure to white light from a torch or to heat did not trigger release [1]. An agar diffusion bacterial growth assay confirmed that the released antibiotics retained biological activity, as evidenced by growth inhibition zones [1].

Stimuli-Responsive Drug Delivery Photopharmacology Azo-Polymer Biomaterials Controlled Release

Disperse Red 1 Methacrylate: Evidence-Backed Procurement and Application Scenarios


Fabrication of Covalently Functionalized Photoalignment Layers for Liquid Crystal Displays and Optical Sensors

When the application requires photoalignment of liquid crystals via command surfaces, covalent incorporation of DR1 chromophore via DR1-MA copolymerization with MMA is essential. Direct comparative evidence demonstrates that covalently functionalized DR1-PMMA yields drastically more efficient photoalignment and photoinduced mass transfer than physically mixed DR1/PMMA guest-host systems [1]. For procurement decisions in display manufacturing or LC sensor development, selecting DR1-MA monomer enables synthesis of photoaligning layers with functional performance unattainable through physical doping approaches. This differentiation is critical for applications including optically rewritable e-paper, tunable LC lenses, patterned polarizers, and optical waveguides requiring precise liquid crystal orientation control [1].

Langmuir-Blodgett Film Deposition Requiring Controlled Monolayer Packing Behavior

For researchers fabricating Langmuir-Blodgett (LB) films for nonlinear optical or interfacial studies, the selection between DR1-MA and the chlorinated analog DR13-MA is non-interchangeable. Comparative monolayer studies confirm that chlorine substitution in the aromatic ring (as in DR13) produces fundamentally different monolayer organization behavior at the air-water interface [2]. DR1-MA-derived homopolymers (HPDR1) exhibit distinct pressure-area isotherm characteristics compared to HPDR13 [2]. Procurement of the specific monomer variant (DR1-MA vs. DR13-MA) must be driven by the desired interfacial packing properties, as the substitution pattern directly governs film transfer quality and ultimate device-layer architecture.

Synthesis of Electro-Optic Polymers for Waveguide Modulators and Optical Switches

When designing electro-optic polymer systems for Mach-Zehnder modulators, optical switches, or poled polymer waveguides, DR1-MA provides a well-characterized covalent building block with quantified performance metrics. The copolymer poly[(methyl methacrylate)-co-(DR1-MA)] exhibits an electro-optic coefficient r33 of 2.8 pm/V at 1.31 µm (33 mol% chromophore loading) and molecular hyperpolarizability β of 580 × 10⁻⁴⁸ esu [3]. Covalent attachment via the methacrylate functionality suppresses chromophore aggregation and enhances orientational stability relative to guest-host doped systems [3]. The Tg of 82 °C for the homopolymer defines the thermal processing window for poling and device operation , providing essential parameters for polymer selection in device fabrication workflows.

Photoresponsive Drug Delivery Platforms with Wavelength-Selective Release Triggering

For biomedical researchers developing stimuli-responsive drug delivery systems, DR1-MA-derived polymers offer wavelength-selective photoresponse that distinguishes them from thermally triggered or non-selective release matrices. Experimental evidence demonstrates that poly(Disperse Red 1 methacrylate) (DR1/PMMA) captures antibiotics (tetracycline, ampicillin) and releases them exclusively upon exposure to green laser light (532 nm), while white light and thermal stimuli fail to trigger release [4]. This green-light-selective photoresponse enables spatially and temporally controlled drug delivery with minimal off-target activation, a critical advantage for localized therapeutic applications in photopharmacology and precision nanomedicine [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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